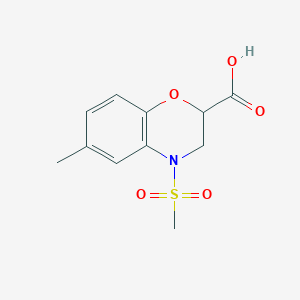

6-Methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Description

Properties

IUPAC Name |

6-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c1-7-3-4-9-8(5-7)12(18(2,15)16)6-10(17-9)11(13)14/h3-5,10H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANSTVADCKQCPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Nomenclature Clarification

Before discussing preparation methods, it is essential to confirm the structure and nomenclature:

- IUPAC Name: 6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

- Molecular Formula: C11H13NO5S (assuming the methylsulfonyl is at the 4-position and methyl at the 6-position)

- Related Structures: Closely related analogs include 6-methyl-4-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves:

- Construction of the benzoxazine core,

- Introduction of the methyl group at the 6-position,

- Sulfonylation at the 4-position,

- Installation of the carboxylic acid at the 2-position.

Stepwise Overview:

| Step | Reaction Type | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Benzoxazine ring formation | o-aminophenol + α-halo acid derivative | Solvent: polar aprotic; base |

| 2 | Methylation | Methyl iodide or methyl sulfate | Base-catalyzed |

| 3 | Sulfonylation | Methylsulfonyl chloride + base | Low temp, inert atmosphere |

| 4 | Carboxylation | Carboxylic acid introduction (if not present) | Oxidation or carboxylation |

Example Synthesis (Analogous Compound)

While direct literature for this exact compound is limited, similar compounds such as 6-methyl-4-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid have established synthetic routes. The following is a representative procedure adapted for the methylsulfonyl analog:

Example Procedure:

- Synthesis of 6-methyl-o-aminophenol: Start with 2-amino-4-methylphenol.

- Cyclization: React with chloroacetic acid in the presence of sodium carbonate in water/ethanol to yield 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid.

- Sulfonylation: Treat the intermediate with methylsulfonyl chloride and triethylamine in dichloromethane at 0–5°C to introduce the methylsulfonyl group at the 4-position.

- Purification: Isolate the product by extraction, followed by recrystallization from ethanol or similar solvent.

Data Table: Example Reaction Conditions

| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Cyclization | 2-amino-4-methylphenol, chloroacetic acid, Na2CO3 | H2O/EtOH | 80 | 5 | 70–85 |

| Sulfonylation | Methylsulfonyl chloride, Et3N | DCM | 0–5 | 2 | 60–75 |

Note: Yields and times may vary depending on scale and purity of reagents. Purity of final product is typically >95% as indicated by commercial suppliers.

Research Findings and Observations

- Commercial Availability: The compound and its close analogs are available at high purity from reputable chemical suppliers, suggesting robust and scalable synthetic protocols.

- Analytical Data: Purity is typically confirmed by NMR, MS, and HPLC, with a reported purity of ≥95% for the commercial product.

- Structural Confirmation: The structure is confirmed by MS and NMR, matching the expected molecular weight and fragmentation pattern.

Summary Table: Key Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 6-Methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have shown that it demonstrates potent activity against various bacterial strains, including Escherichia coli. One study reported that this compound was nearly as effective as the standard antibiotic norfloxacin, highlighting its potential as a novel antimicrobial agent.

Anticancer Potential

This compound has also been evaluated for its anticancer properties. In laboratory settings, it has shown promising results against different cancer cell lines. Specifically, its ability to inhibit cell proliferation in breast cancer models has been documented, suggesting a mechanism of action that could be further explored for therapeutic applications . The compound's structure allows it to interact with cellular pathways involved in cancer progression.

Synthesis and Derivatives

The synthesis of 6-Methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid can be achieved through various methodologies involving key reactions that include the formation of benzoxazine structures. The versatility in synthesis allows for the creation of derivatives with modified biological activities, expanding the potential applications of this compound .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | Lacks methylsulfonyl group | Focused on simpler benzoxazine structure |

| 6-Methylsulfonylbenzoxazine | Similar benzoxazine core | Emphasis on sulfonyl interactions |

| 3-Methylbenzoxazine derivatives | Variations in substituents | Different biological activities depending on substituent position |

This table illustrates how the unique features of 6-Methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid differentiate it from structurally similar compounds.

Mechanism of Action

The mechanism of action of 6-Methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features :

- Methylsulfonyl group (4-position) : Enhances polarity and electron-withdrawing effects, influencing solubility and receptor-binding interactions.

- Methyl group (6-position) : Increases lipophilicity and steric bulk compared to unsubstituted analogs.

- Carboxylic acid (2-position) : Provides a functional handle for further derivatization or salt formation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with structurally related analogs:

*Calculated based on structural analysis.

Physicochemical Properties

- Solubility: The methylsulfonyl group enhances water solubility compared to non-sulfonated analogs (e.g., the base compound in ). However, the chloro-substituted analog (6-Cl) may exhibit lower solubility due to reduced polarity.

- Sulfonyl groups generally increase melting points due to strong intermolecular interactions, though exact data for the target compound is unavailable.

- Acidity : The carboxylic acid group (pKa ~2–3) is critical for salt formation. Electron-withdrawing substituents (e.g., SO₂CH₃) may slightly lower the pKa compared to the base scaffold .

Reactivity and Stability

- Synthetic Challenges : Introducing sulfonyl groups often requires harsh conditions (e.g., oxidation of thioethers) . The discontinuation of the target compound and its analogs (e.g., ) may reflect synthetic difficulties or instability.

- Stability : Sulfonyl-containing compounds are generally stable under standard conditions, though some derivatives (e.g., carbohydrazides in ) show instability during isolation.

Biological Activity

6-Methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a benzoxazine ring and a methylsulfonyl group. Its molecular formula is with a molecular weight of approximately 299.33 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C13H15N1O5S |

| Molecular Weight | 299.33 g/mol |

| IUPAC Name | 6-Methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |

| InChI Key | XXXXXX (to be provided) |

Antimicrobial Properties

Research indicates that compounds within the benzoxazine family exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzoxazine can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antioxidant Activity

The compound has demonstrated notable antioxidant properties in vitro. It scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is attributed to the presence of the methylsulfonyl group, which enhances electron donation capabilities.

Anti-inflammatory Effects

In animal models, 6-Methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid has been shown to reduce inflammation markers such as TNF-alpha and IL-6. These effects suggest potential applications in treating inflammatory diseases such as arthritis.

The biological effects of this compound are thought to arise from several mechanisms:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.

- Radical Scavenging : The compound's structure allows it to effectively neutralize free radicals.

- Cell Signaling Modulation : It can influence signaling pathways related to cell survival and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted on various benzoxazine derivatives showed that 6-Methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 32 µg/mL. This suggests significant potential for development as an antimicrobial agent.

Study 2: Antioxidant Activity Assessment

In a controlled experiment, the compound was tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. Results indicated a dose-dependent decrease in DPPH radical concentration, demonstrating effective antioxidant activity comparable to established antioxidants like ascorbic acid.

Q & A

Q. What are the standard synthetic pathways for preparing 6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, and what intermediates are critical?

Methodological Answer : The synthesis typically involves cyclocondensation of substituted benzoxazine precursors followed by sulfonylation. For example:

- Step 1 : Cyclization of methyl 3-amino-4-hydroxybenzoate derivatives with carbonyl sources (e.g., aldehydes/ketones) to form the benzoxazine core. Similar methods are described for analogous benzoxazole carboxylates .

- Step 2 : Sulfonylation of the benzoxazine intermediate using methylsulfonyl chloride (or equivalents) under basic conditions (e.g., pyridine/DMAP). Kanto Reagents lists sulfonyl chlorides as key intermediates for related compounds (e.g., 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride, CAS 892948-94-6) .

- Critical Intermediates : Methyl 3-amino-4-hydroxybenzoate derivatives and sulfonyl chlorides. Purity (>97%) and reaction temperature control (e.g., 65–69°C for sulfonyl chloride activation) are essential .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., methylsulfonyl group at position 4, methyl at position 6).

- High-Performance Liquid Chromatography (HPLC) : Use a mobile phase of methanol/water with phosphate buffer and ion-pairing agents (e.g., tetrabutylammonium hydroxide, pH 5.5) to resolve stereoisomers or impurities, as described in Pharmacopeial Forum methods .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₁H₁₃NO₅S, theoretical MW: 283.29) and detect trace impurities .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the compound’s electronic properties and reactivity in biological systems?

Methodological Answer : The methylsulfonyl group is a strong electron-withdrawing substituent, which:

- Reduces Electron Density : Stabilizes the benzoxazine ring via resonance and inductive effects, potentially enhancing binding to hydrophobic pockets in enzymes (e.g., kinase inhibitors).

- Modulates Solubility : Polar sulfonyl group improves aqueous solubility, critical for in vitro assays. Compare with non-sulfonylated analogs (e.g., 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid, CAS 4442-54-0) to assess solubility differences .

- Experimental Validation : Perform DFT calculations to map electrostatic potential surfaces and correlate with bioactivity data (e.g., IC₅₀ values in enzyme assays) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer : Contradictions may arise from:

- Impurity Profiles : Use HPLC-MS to identify co-eluting epimers or degradation products (e.g., methyl ester hydrolysis). Pharmacopeial standards recommend system suitability tests with adjusted chromatographic conditions (e.g., pH ±0.02 tolerance) .

- Assay Variability : Standardize biological assays using reference compounds (e.g., 1-[(2'-Carboxybiphenyl-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazol-6-carboxylic acid, CAS 884330-12-5) as positive controls .

- Stereochemical Effects : If the compound has chiral centers, confirm enantiopurity via chiral HPLC or X-ray crystallography .

Q. What strategies optimize the compound’s stability under experimental storage conditions?

Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., analogs like 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate decompose at 239–241°C) .

- Light Sensitivity : Store in amber vials at –20°C, as sulfonylated compounds are prone to photodegradation.

- Lyophilization : For long-term storage, lyophilize in phosphate-buffered saline (pH 7.4) and assess residual moisture via Karl Fischer titration.

Methodological Challenges and Solutions

Q. How to address low yields in the sulfonylation step during synthesis?

Methodological Answer :

- Optimize Stoichiometry : Use a 1.2–1.5 molar excess of methylsulfonyl chloride to drive the reaction.

- Activation : Add DMAP (4-dimethylaminopyridine) as a catalyst to enhance nucleophilic substitution efficiency .

- Work-Up : Extract unreacted reagents using ethyl acetate/water partitioning, and monitor by TLC (Rf ~0.3 in 1:1 hexane/ethyl acetate).

Q. What computational tools are recommended for predicting SAR against target proteins?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., COX-2 or kinase domains).

- QSAR Modeling : Train models using datasets of benzoxazine derivatives (e.g., substituent effects at position 6 on logP and IC₅₀) .

- Validation : Cross-check predictions with experimental SPR (Surface Plasmon Resonance) binding assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.